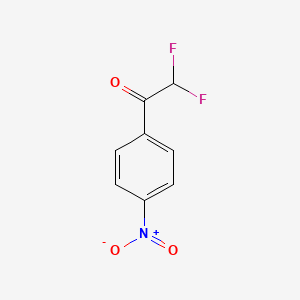

2,2-Difluoro-1-(4-nitrophenyl)ethanone

Description

2,2-Difluoro-1-(4-nitrophenyl)ethanone (CAS No. 860299-98-5) is a fluorinated aromatic ketone with the molecular formula C₈H₅F₂NO₃ and a molecular weight of 201.13 g/mol . The compound features a 4-nitrophenyl group attached to a difluorinated ethanone moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name |

2,2-difluoro-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO3/c9-8(10)7(12)5-1-3-6(4-2-5)11(13)14/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWBUCNFKSMZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-nitrobenzaldehyde with difluoromethyl ketone under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2,2-Difluoro-1-(4-nitrophenyl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2,2-Difluoro-1-(4-aminophenyl)ethanone.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of 2,2-Difluoro-1-(4-aminophenyl)ethanone.

Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-(4-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity . The nitrophenyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

1-(3-Nitrophenyl)ethanone Derivatives

- 2,2-Difluoro-1-(3-nitrophenyl)ethanone (C₈H₅F₂NO₃, MW 201.13) Key Difference: The nitro group is in the meta position (3-nitrophenyl) instead of para.

Fluorine-Substituted Analogs

- 1-(2-Fluoro-4-nitrophenyl)ethanone (C₈H₆FNO₃, MW 183.14) Key Difference: A single fluorine atom replaces one of the two fluorines on the ethanone moiety. Implications: Reduced electronegativity at the ethanone group may decrease its stability under basic conditions compared to the difluoro analog.

- 2,2-Difluoro-1-(4-fluorophenyl)ethanone (C₈H₅F₃O, MW 174.12) Key Difference: The nitro group is replaced by a fluorine atom. Implications: The absence of the electron-withdrawing nitro group diminishes electrophilicity at the carbonyl carbon, reducing reactivity in condensation or nucleophilic addition reactions.

Functional Group Modifications

Methoxy-Substituted Analog

- 2,2-Difluoro-1-(4-methoxyphenyl)ethanone (C₉H₈F₂O₂, MW 186.16) Key Difference: A methoxy group replaces the nitro substituent.

Chlorinated and Trifluorinated Derivatives

- 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone (C₉H₇ClF₂O₂, MW 220.60) Key Difference: A chlorine atom replaces one fluorine on the ethanone, and a methoxy group substitutes the nitro. Implications: The chloro-difluoro combination enhances steric hindrance, which may slow reaction kinetics in nucleophilic substitutions.

- 2,2,2-Trifluoro-1-(4-methyl-3,5-dinitrophenyl)ethanone (CAS No. 58808-61-0, C₉H₅F₃N₂O₅) Key Difference: Trifluorination on the ethanone and additional nitro groups on the aromatic ring. Implications: Increased electron-withdrawing effects enhance electrophilicity, making this compound more reactive in SNAr (nucleophilic aromatic substitution) reactions.

Structural Analogues with Extended Aromatic Systems

- 2,2-Difluoro-1-(2-naphthalenyl)ethanone (C₁₂H₈F₂O, MW 206.19) Key Difference: A naphthalene ring replaces the nitrophenyl group.

- 2,2-Difluoro-1-[4-(dioxaborolan-2-yl)phenyl]ethanone (C₁₄H₁₇BF₂O₃, MW 282.10) Key Difference: A boronate ester group is introduced. Implications: This modification enables Suzuki-Miyaura cross-coupling reactions, expanding utility in synthesizing biaryl structures.

Physicochemical and Reactivity Comparisons

Electronic Effects

- Nitro Group Impact: The para-nitro group in 2,2-Difluoro-1-(4-nitrophenyl)ethanone strongly withdraws electrons via resonance, activating the carbonyl toward nucleophilic attack .

- Fluorine Substituents: The 2,2-difluoro group further polarizes the carbonyl, increasing its electrophilicity compared to non-fluorinated analogs like 1-(4-nitrophenyl)ethanone.

Steric and Solubility Considerations

- Steric Hindrance: Difluorination at the ethanone β-position introduces minimal steric bulk, unlike bulkier substituents (e.g., trifluoromethyl or chlorine) .

- Solubility: The nitro group enhances polarity, but the compound’s overall solubility in organic solvents (e.g., ethanol, DCM) is likely higher than analogs with extended aromatic systems (e.g., naphthalenyl derivatives) .

Biological Activity

2,2-Difluoro-1-(4-nitrophenyl)ethanone is an organic compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both difluoromethyl and nitrophenyl moieties, which endow it with distinctive chemical properties that facilitate interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H7F2NO2. The structural characteristics include:

- Difluoromethyl group : Enhances lipophilicity and metabolic stability.

- Nitrophenyl moiety : Can undergo bioreduction to form reactive intermediates that interact with cellular components.

This unique combination of functional groups contributes to the compound's potential biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H7F2NO2 |

| Molecular Weight | 201.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic microorganisms at concentrations lower than those that exhibit cytotoxic effects. For instance, compounds derived from similar structures have demonstrated effectiveness against Pseudomonas zopfii, a pathogen affecting both humans and animals .

Anticancer Activity

Research has also explored the anticancer potential of this compound. The presence of the nitro group allows for interactions with cellular targets that may disrupt cancer cell proliferation. A study indicated that derivatives of this compound could induce apoptosis in cancer cells through specific signaling pathways .

The mechanisms by which this compound exerts its biological effects include:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that can interact with DNA or proteins within cells.

- Lipophilicity : The difluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Comparative Analysis

When compared to similar compounds such as 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol, this compound offers a balance of stability and reactivity due to its unique functional groups. This makes it a versatile candidate for drug development in therapeutic applications.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Significant | Moderate |

| 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol | Moderate | High |

Case Studies

Several case studies have investigated the biological activities of compounds related to this compound:

- Study on Antimicrobial Effects : A study published in Organic & Biomolecular Chemistry evaluated various derivatives for their antimicrobial properties against Pseudomonas zopfii, demonstrating notable efficacy at low concentrations .

- Anticancer Research : Another investigation focused on the apoptotic effects induced by nitro-substituted compounds in cancer cell lines, highlighting the potential of these compounds in cancer therapy.

- Mechanistic Insights : Research elucidated the bioreductive activation pathways involving nitro groups in similar compounds, providing insights into their mechanism of action against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.